2-Chloro-6-(trifluoromethyl)-9H-purine
CAS No.: 1998-64-7
Cat. No.: VC21229341
Molecular Formula: C6H2ClF3N4
Molecular Weight: 222.55 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1998-64-7 |
---|---|
Molecular Formula | C6H2ClF3N4 |
Molecular Weight | 222.55 g/mol |
IUPAC Name | 2-chloro-6-(trifluoromethyl)-7H-purine |
Standard InChI | InChI=1S/C6H2ClF3N4/c7-5-13-3(6(8,9)10)2-4(14-5)12-1-11-2/h1H,(H,11,12,13,14) |
Standard InChI Key | LTDVDSQMYOWJEV-UHFFFAOYSA-N |
Isomeric SMILES | C1=NC2=C(NC(=NC2=N1)Cl)C(F)(F)F |
SMILES | C1=NC2=NC(=NC(=C2N1)C(F)(F)F)Cl |
Canonical SMILES | C1=NC2=NC(=NC(=C2N1)C(F)(F)F)Cl |
Introduction
Chemical Identity and Structure
2-Chloro-6-(trifluoromethyl)-9H-purine consists of a purine scaffold with two key functional groups: a chlorine atom at position 2 and a trifluoromethyl group at position 6. The molecular formula is C6H2ClF3N4, as confirmed by structural data . The purine core is a heterocyclic aromatic system composed of a pyrimidine ring fused to an imidazole ring, creating the characteristic bicyclic structure found in nucleobases like adenine and guanine.
Structural Characteristics
The compound's structure can be described by the following key features:
The presence of these specific substituents, particularly the trifluoromethyl group, significantly impacts the compound's physical and chemical properties. The trifluoromethyl group increases lipophilicity and metabolic stability, while the chlorine atom serves as a reactive site for nucleophilic substitution reactions.
Chemical and Physical Properties
General Properties
As a purine derivative, 2-chloro-6-(trifluoromethyl)-9H-purine possesses certain characteristic properties common to this class of compounds, modified by its specific substituents.
Property | Characteristic |
---|---|
Physical State | Likely a crystalline solid at room temperature |
Solubility | Limited water solubility; better solubility in organic solvents |
Lipophilicity | Enhanced due to CF3 group |
Stability | Relatively stable under standard conditions |
Spectroscopic Method | Expected Characteristics |
---|---|
NMR Spectroscopy | Distinctive signals for aromatic protons at C-8 and N-9; CF3 group would appear as a quartet in 13C NMR |
Mass Spectrometry | Molecular ion peak corresponding to molecular weight with characteristic isotope pattern due to chlorine |
IR Spectroscopy | Characteristic bands for C=N, C-Cl, and C-F stretching vibrations |
Synthetic Methods
Several synthetic routes can be employed to prepare 2-chloro-6-(trifluoromethyl)-9H-purine, based on established methods for similar compounds.
From Purine Precursors
Starting from available purine derivatives, sequential functionalization can introduce the desired substituents:
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Chlorination at position 2 using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5)
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Introduction of the trifluoromethyl group at position 6 using appropriate trifluoromethylating reagents
From Pyrimidine Building Blocks
The purine ring system can be constructed through step-wise methods starting from appropriately substituted pyrimidines:
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Synthesis of a pyrimidine precursor with appropriate substitution pattern
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Ring closure to form the imidazole portion of the purine system
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Introduction of the chlorine and trifluoromethyl groups at the desired positions
Alkylation Reactions of Related Compounds
From the available literature, related synthetic approaches involve alkylation of purine derivatives. For example, in the synthesis of similar compounds, methyl iodide has been used for N-methylation of chloropurines . This suggests that 2-chloro-6-(trifluoromethyl)-9H-purine could serve as a precursor for further functionalized derivatives through N-alkylation at position 9.
Comparison of Synthetic Approaches
Synthetic Method | Advantages | Limitations | Key Reagents |
---|---|---|---|
Direct Functionalization | Fewer steps | Selectivity challenges | Chlorinating agents, CF3 sources |
Pyrimidine-Based Synthesis | Better control of regiochemistry | More steps, potentially lower yields | Various building blocks |
From Related Purines | Established protocols | Requires specific starting materials | Halogenating agents, alkylating agents |
Chemical Reactivity
The reactivity of 2-chloro-6-(trifluoromethyl)-9H-purine is primarily determined by its structural features and the electronic effects of its substituents.
Nucleophilic Substitution Reactions
The chlorine atom at position 2 represents a primary site for nucleophilic substitution reactions. This reactivity is enhanced by the electron-withdrawing nature of the trifluoromethyl group at position 6, which activates the purine ring system toward nucleophilic attack.
Nucleophile Type | Expected Products | Typical Conditions |
---|---|---|
Amines | 2-amino derivatives | Polar solvents, heat |
Alcohols/Alkoxides | 2-alkoxy derivatives | Base, corresponding alcohol |
Thiols | 2-thio derivatives | Basic conditions |
N-Alkylation Reactions
The unsubstituted nitrogen at position 9 (N-9) in 2-chloro-6-(trifluoromethyl)-9H-purine is a potential site for alkylation reactions. Based on studies of related compounds, alkylation can proceed using various alkylating agents:
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Methylation using methyl iodide
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Benzylation using benzyl bromide
It is worth noting that in similar purine derivatives, alkylation can occur at multiple nitrogen positions, leading to regioisomeric products. For example, treatment of related N-methoxy-9-methyl-9H-purin-6-amines with benzyl bromide resulted in a mixture of N-7- and N-6-benzylated compounds, with N-7 alkylation predominating .
Effect of Substituents on Reactivity
The search results indicate that strongly electronegative substituents at the C-2 position can significantly affect reactivity patterns. Specifically, N-methoxy-9-methyl-9H-purin-6-amines with strongly electronegative substituents at C-2 showed diminished reactivity under standard alkylation conditions . This suggests that the chlorine atom at C-2 in our target compound may similarly influence its reactivity profile.
Substituent Position | Electronic Effect | Impact on Reactivity |
---|---|---|
C-2 Chlorine | Electron-withdrawing | Increases electrophilicity at C-2; may decrease nucleophilicity at ring nitrogens |
C-6 Trifluoromethyl | Strongly electron-withdrawing | Enhances electrophilicity throughout the ring system; stabilizes negative charges |
Biological Activity and Applications
Antiviral Activity
Related purine derivatives have demonstrated significant antiviral properties, particularly against rhinoviruses. The presence of the chlorine substituent has been shown to enhance antiviral activity compared to unsubstituted analogs.
Building Block in Medicinal Chemistry
2-Chloro-6-(trifluoromethyl)-9H-purine serves as a valuable intermediate in the synthesis of more complex molecules with potential biological activities. The reactive chlorine at position 2 and the unsubstituted N-9 position allow for diverse modifications to create compound libraries for drug discovery.
Probe for Biochemical Studies
This compound could function as a chemical probe in studies investigating purine metabolism and related biochemical pathways. The unique substitution pattern may confer specific binding properties to biological targets such as enzymes involved in nucleic acid metabolism.
Structure-Activity Relationships
Analysis of the structure-activity relationships (SAR) for 2-chloro-6-(trifluoromethyl)-9H-purine and related compounds reveals several important trends:
Position-Specific Effects
Position | Substituent | Effect on Activity/Properties |
---|---|---|
2-position | Chlorine | Enhances reactivity; contributes to antiviral activity |
6-position | Trifluoromethyl | Increases lipophilicity; improves metabolic stability |
9-position | H vs. Alkyl | N-alkylation affects tautomerism and biological activity |
Comparison with Structurally Related Compounds
Research Findings and Applications
Synthetic Studies
Research involving related compounds has focused on developing efficient synthetic methodologies:
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N-alkylation strategies for purine derivatives
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Optimization of substitution reactions at the 2-position
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Introduction of trifluoromethyl groups in heterocyclic systems
These methodological advances provide valuable insights for the synthesis and derivatization of 2-chloro-6-(trifluoromethyl)-9H-purine .
Medicinal Chemistry Applications
Compounds structurally related to 2-chloro-6-(trifluoromethyl)-9H-purine have been explored in the context of:
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Antiviral drug development, particularly against rhinoviruses
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Adenosine receptor modulation
These research directions suggest potential applications for our target compound in similar therapeutic areas.
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